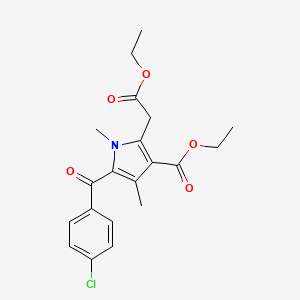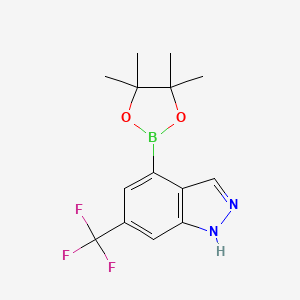![molecular formula C15H20N2O4S B8764675 N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide](/img/structure/B8764675.png)
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide is a complex organic compound that belongs to the piperidine class of chemicals Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
The synthesis of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves multiple steps, typically starting with the preparation of the piperidine ring. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and reduce costs, utilizing catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group, depending on the reagents and conditions used. Common reagents include strong acids, bases, and specific catalysts that facilitate these transformations.
Scientific Research Applications
N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and target, but common mechanisms include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Compared to other piperidine derivatives, N-[4-[(1-acetyl-4-piperidinyl)carbonyl]phenyl]Methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-Acetylpiperidine: Lacks the methylsulfonylaminobenzoyl group, resulting in different reactivity and applications.
4-Methylsulfonylaminobenzoylpiperidine: . The presence of both acetyl and methylsulfonylaminobenzoyl groups in this compound provides a unique profile that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C15H20N2O4S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[4-(1-acetylpiperidine-4-carbonyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C15H20N2O4S/c1-11(18)17-9-7-13(8-10-17)15(19)12-3-5-14(6-4-12)16-22(2,20)21/h3-6,13,16H,7-10H2,1-2H3 |
InChI Key |
WGORTURDLSKYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
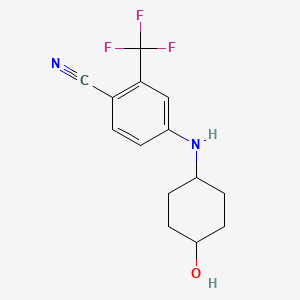
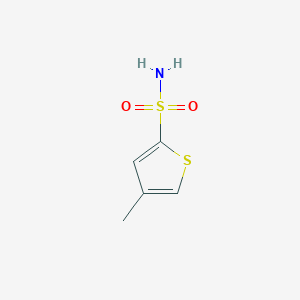
![2-Methylbenzo[b]thiophen-6-ol](/img/structure/B8764622.png)
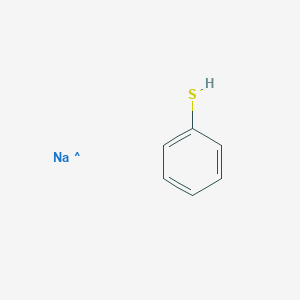
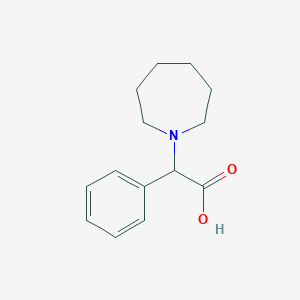
![2-Chloro-4-(4-chlorophenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8764636.png)
![3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2h)-one](/img/structure/B8764646.png)
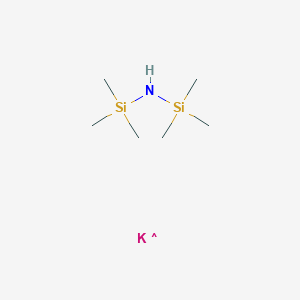
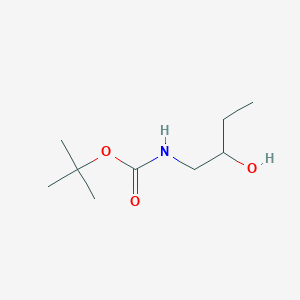
![5-Phenyl-[1,4]diazepane](/img/structure/B8764686.png)
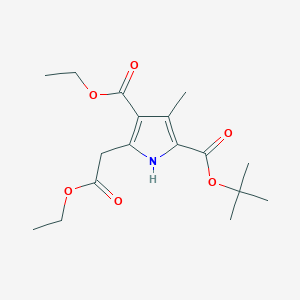
![3-Trifluoromethyl-imidazo[1,2-B][1,2,4]triazine](/img/structure/B8764696.png)
